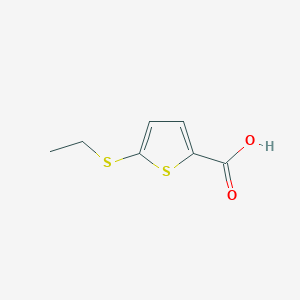

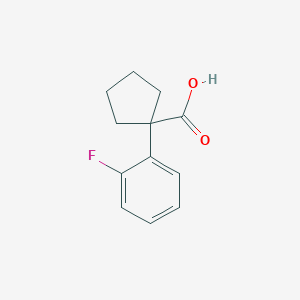

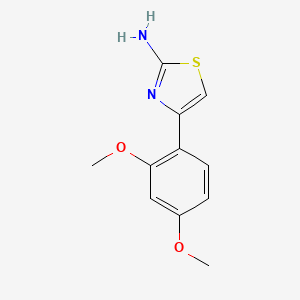

![molecular formula C8H10N4O B1269353 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-87-9](/img/structure/B1269353.png)

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Übersicht

Beschreibung

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Klasse der [1,2,4]Triazolo[1,5-a]pyrimidine (TPs), zu der auch 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol gehört, weist nachweislich signifikante antibakterielle und antifungale Eigenschaften auf . Daher sind sie potenzielle Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.

Antivirale Aktivität

TPs weisen ebenfalls antivirale Aktivität auf . Dies deutet darauf hin, dass sie zur Entwicklung neuer antiviraler Medikamente eingesetzt werden könnten, möglicherweise einschließlich Therapien für Krankheiten wie COVID-19 .

Antiparasitäre Aktivität

Die antiparasitäre Aktivität von TPs ist bekannt, was sie zu potenziellen Kandidaten für die Behandlung von parasitären Infektionen macht .

Antitumoraktivität

TPs weisen nachweislich Antitumoraktivität auf . Dies deutet darauf hin, dass sie zur Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten. Tatsächlich sind Komplexe von Triazolopyrimidinen mit Pt und Ru hochwirksam gegen Krebs .

Neurologische Erkrankungen

Es wurde festgestellt, dass bestimmte TPs bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit wirksam sind . Dies deutet darauf hin, dass this compound möglicherweise in diesem Bereich der Medizin eingesetzt werden könnte.

Behandlung von Schlaflosigkeit

Einige TPs wurden zur Behandlung von Schlaflosigkeit eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer Behandlungen für Schlafstörungen eingesetzt werden könnte.

Herz-Kreislauf-Erkrankungen

TPs wurden bei der Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise in diesem Bereich der Medizin eingesetzt werden könnte.

Landwirtschaft

TPs haben in der Landwirtschaft aufgrund ihrer bemerkenswerten biologischen Aktivitäten in verschiedenen Bereichen, wie z. B. herbizide, große Aufmerksamkeit erhalten . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer Herbizide eingesetzt werden könnte.

Zukünftige Richtungen

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-ol skeleton have shown remarkable anti-epileptic activities , suggesting that this compound may interact with targets involved in neurological signaling.

Mode of Action

Related compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus , suggesting a potential interaction with viral replication processes.

Biochemische Analyse

Biochemical Properties

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it interacts with lysine-specific demethylase 1 (LSD1) and cyclin-dependent kinase 2 (CDK2), affecting their enzymatic activities . These interactions highlight the compound’s potential as an anticancer agent by disrupting critical cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis and cell cycle arrest in cancer cells, particularly in the G2/M phase . This compound also influences cell signaling pathways, such as the ERK signaling pathway, which is essential for cell proliferation and survival . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its binding to tubulin prevents microtubule formation, leading to cell cycle arrest . Additionally, its interaction with LSD1 and CDK2 results in the modulation of gene expression and enzymatic activities . These molecular interactions underline the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under normal conditions, with minimal degradation . . More in-depth studies are required to fully understand its long-term impact on cellular functions in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile. Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Studies have shown that it is efficiently transported across cell membranes and distributed throughout various tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct it to specific compartments, influencing its efficacy and therapeutic outcomes . Understanding its subcellular localization is crucial for developing targeted therapies.

Eigenschaften

IUPAC Name |

5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPRAIXAZRGXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N2C(=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349845 | |

| Record name | STK576278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40775-87-9 | |

| Record name | STK576278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

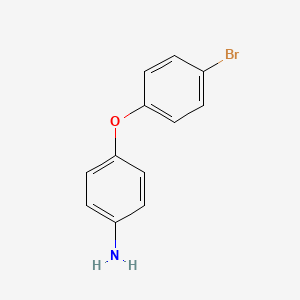

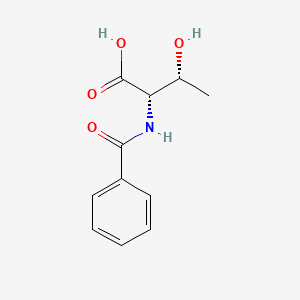

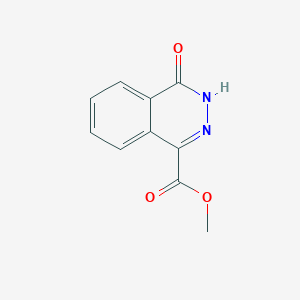

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)

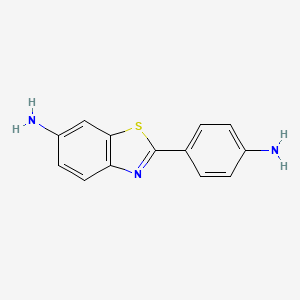

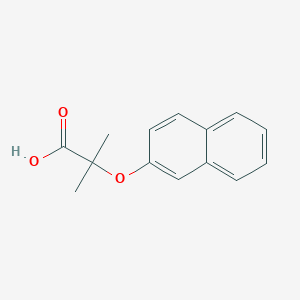

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

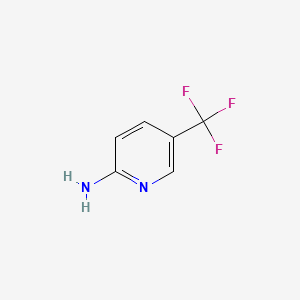

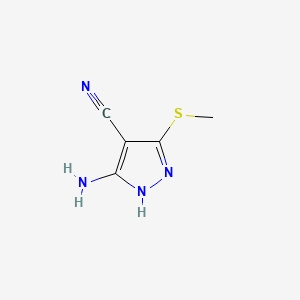

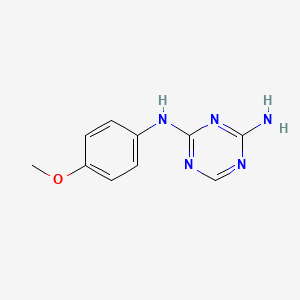

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)